6-(Diphenylphosphanyl)hexanoic acid
Description
Significance of Phosphine-Carboxylic Acid Bifunctional Ligands in Contemporary Chemistry
In modern chemistry, ligands play a crucial role in the functionality of metal catalysts. Bifunctional ligands, which possess two distinct coordinating groups, are of particular importance. Phosphine-carboxylic acid ligands are a prime example of such systems, integrating a soft phosphine (B1218219) donor with a hard carboxylate donor within a single molecular framework.
This dual nature allows them to participate in sophisticated catalytic cycles. For instance, in palladium-catalyzed reactions, the phosphine group can bind to the metal center, while the carboxylic acid moiety can act as an internal base or proton shuttle. dicp.ac.cnnih.gov This intramolecular cooperation can lead to more organized and efficient catalytic systems compared to using two separate monofunctional ligands. dicp.ac.cnthieme-connect.com The development of chiral versions of these ligands has been particularly significant in the field of asymmetric catalysis, enabling the synthesis of specific enantiomers of chiral molecules. dicp.ac.cnnih.govthieme-connect.comscite.ai The ability of these ligands to facilitate challenging reactions, such as C-H bond activation, underscores their value in constructing complex molecules with high precision and selectivity. dicp.ac.cnnih.govthieme-connect.comresearchgate.net
Overview of the Distinctive Structural Features and Research Relevance of 6-(Diphenylphosphanyl)hexanoic Acid
The structure of this compound is characterized by a six-carbon aliphatic chain that separates a diphenylphosphine (B32561) group (-P(C₆H₅)₂) at one end from a carboxylic acid group (-COOH) at the other. vulcanchem.com This separation provides flexibility, allowing the two functional groups to adopt various spatial arrangements when coordinating to a metal center.
The diphenylphosphine group is a classic phosphine ligand, known for its ability to stabilize transition metal complexes. The carboxylic acid group, on the other hand, can be deprotonated to form a carboxylate, which can also bind to metal ions or engage in hydrogen bonding. researchgate.net The interplay between these two functionalities makes this compound a versatile building block in several areas of research. It is primarily used as a ligand in transition metal catalysis and has applications in materials science. smolecule.com For example, the carboxylic acid group can be used to anchor the molecule to a solid support, such as a polymer resin, creating a heterogeneous catalyst that can be easily separated from the reaction mixture. vulcanchem.commdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₁O₂P |
| Molecular Weight | 316.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 65-69 °C |
| Solubility | Soluble in many organic solvents |
Note: The data in this table is compiled from various chemical supplier databases and may vary slightly.
Historical Context and Evolution of Research on Hexanoic Acid Derivatives in Coordination and Organometallic Chemistry
Hexanoic acid, also known as caproic acid, is a simple six-carbon carboxylic acid found naturally in various animal fats and oils. atamanchemicals.comsolubilityofthings.com Historically, its applications have been in the production of esters for artificial flavors and perfumes. atamanchemicals.com The broader family of carboxylic acids and their derivatives has long been a cornerstone of organic chemistry. uomustansiriyah.edu.iq
The foray of hexanoic acid derivatives into the realms of coordination and organometallic chemistry is a more recent development, driven by the need for new and tunable ligands. The aliphatic backbone of hexanoic acid provides a convenient and flexible scaffold upon which other functional groups can be installed. taylorandfrancis.com This has led to the synthesis of a wide array of hexanoic acid derivatives bearing different functionalities, such as amino groups or other coordinating moieties. researchgate.netfigshare.comresearchgate.net
The study of how these derivatives interact with metal ions has provided valuable insights into the principles of coordination chemistry. Organometallic chemistry, which focuses on compounds containing metal-carbon bonds, has also benefited from the use of hexanoic acid-based ligands. youtube.comlibretexts.org For instance, organotin(IV) derivatives of modified hexanoic acids have been synthesized and structurally characterized, revealing complex coordination geometries. figshare.comtandfonline.com The evolution of research in this area highlights a trend towards creating multifunctional molecules where the hexanoic acid chain acts as a spacer and solubilizing group, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
59847-19-7 |
|---|---|
Molecular Formula |
C18H21O2P |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
6-diphenylphosphanylhexanoic acid |
InChI |
InChI=1S/C18H21O2P/c19-18(20)14-8-3-9-15-21(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,19,20) |
InChI Key |
DCNCQTXEEAAZBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Diphenylphosphanyl Hexanoic Acid
Established Synthetic Routes to 6-(Diphenylphosphanyl)hexanoic Acid
The synthesis of this compound, a bifunctional molecule incorporating both a phosphine (B1218219) and a carboxylic acid, relies on well-established organophosphorus chemistry principles. The primary approach involves the formation of a phosphorus-carbon bond between a diphenylphosphine (B32561) moiety and a six-carbon chain bearing a carboxylic acid group.
Preparation of Diphenylphosphine Precursors
The synthesis of the target compound typically begins with the preparation of a reactive diphenylphosphine precursor. Diphenylphosphine itself or its corresponding alkali metal phosphide (B1233454) are common starting points.
Diphenylphosphine (Ph₂PH): A standard laboratory method for preparing diphenylphosphine involves the reductive cleavage of triphenylphosphine (B44618) with an alkali metal, such as lithium, followed by protonation of the resulting lithium diphenylphosphide. wikipedia.orgchemicalbook.com This foul-smelling, colorless liquid is a key intermediate but is readily oxidized in air, necessitating handling under an inert atmosphere. wikipedia.org
Lithium Diphenylphosphide (LiPPh₂): This highly nucleophilic reagent is generated in situ by the reaction of triphenylphosphine with two equivalents of lithium metal in a suitable solvent. wikipedia.orgchemicalbook.com It can also be prepared by the deprotonation of diphenylphosphine with a strong base like n-butyllithium. chemicalbook.com
Diphenylphosphine Oxide ((C₆H₅)₂P(O)H): While not a direct precursor in the alkylation sense, diphenylphosphine oxide is a related and more air-stable compound. wikipedia.org It can be synthesized by the reaction of phosphonic esters with Grignard reagents or by the controlled hydrolysis of chlorodiphenylphosphine. wikipedia.org Its conversion to diphenylphosphine can be achieved through reduction.
| Precursor | Synthetic Method | Key Reagents | Reference |
| Diphenylphosphine | Reduction of triphenylphosphine followed by protonation | Triphenylphosphine, Lithium, Water | wikipedia.orgchemicalbook.com |
| Lithium Diphenylphosphide | Deprotonation of diphenylphosphine | Diphenylphosphine, n-Butyllithium | chemicalbook.com |
| Diphenylphosphine Oxide | Grignard reaction with phosphonic ester | Diethylphosphite, Phenylmagnesium bromide | wikipedia.org |
Alkylation Reactions Utilizing Hexanoic Acid Derivatives
The core synthetic step for forming this compound is the nucleophilic substitution reaction between a diphenylphosphine precursor and a hexanoic acid derivative functionalized with a leaving group at the 6-position.
The most common strategy involves the alkylation of an alkali diphenylphosphide, such as lithium diphenylphosphide, with a 6-halo-hexanoic acid, for instance, 6-bromohexanoic acid. smolecule.comgoogle.com The reaction is typically performed under basic conditions to ensure the carboxylic acid moiety remains deprotonated and to facilitate the nucleophilic attack by the phosphide. smolecule.comgoogle.com The diphenylphosphide acts as a potent nucleophile, displacing the halide on the alkyl chain to form the desired P-C bond.
An alternative approach involves the reaction of diphenylphosphine itself with a suitable hexanoic acid derivative in the presence of a base. chemicalbook.com The base deprotonates the diphenylphosphine to generate the nucleophilic phosphide in situ for the subsequent alkylation.
| Nucleophile | Substrate | Base | General Conditions | Reference |
| Lithium Diphenylphosphide | 6-Bromohexanoic Acid | Not explicitly required, but basic workup is typical | Inert atmosphere, organic solvent (e.g., THF) | smolecule.com |
| Diphenylphosphine | 6-Bromohexanoic Acid | Potassium Hydroxide (B78521) (KOH) | Elevated temperature (e.g., 120 °C), Ethanol/Water solvent system | google.com |
Purification Techniques for High-Purity this compound
The purification of this compound, and other carboxylic acid-functionalized phosphines, leverages the amphiphilic nature of the molecule. rsc.orgrsc.org These compounds possess a nonpolar phosphine end and a polar, ionizable carboxylic acid group. This dual character allows for a pH-dependent separation methodology. rsc.org
A common and effective purification strategy involves acid-base extraction:
The crude reaction mixture is dissolved in an organic solvent.
The organic solution is washed with a basic aqueous solution (e.g., sodium hydroxide or potassium carbonate). The carboxylic acid is deprotonated to form the corresponding carboxylate salt, which is soluble in the aqueous phase. Non-acidic impurities remain in the organic layer.
The aqueous layer, now containing the desired product as its salt, is separated.
The aqueous solution is then acidified (e.g., with hydrochloric acid) to a pH of approximately 5.0 to 6.0. google.com This protonates the carboxylate, regenerating the neutral carboxylic acid which, being less water-soluble, precipitates or can be extracted back into a fresh organic solvent like ethyl acetate. google.comrsc.org
This process effectively separates the target compound from unreacted precursors and non-acidic byproducts. rsc.org Column chromatography can also be employed for further purification if necessary. google.comamazonaws.com
| Step | Procedure | Purpose | Reference |
| 1 | Dissolution | Prepare crude product for extraction | google.comrsc.org |
| 2 | Basic Wash | Convert carboxylic acid to its water-soluble salt, separating from non-acidic impurities | rsc.org |
| 3 | Acidification | Regenerate the neutral, water-insoluble carboxylic acid | google.com |
| 4 | Extraction/Filtration | Isolate the purified product from the aqueous solution | google.comrsc.org |
Functionalization Strategies of this compound
The bifunctional nature of this compound allows for selective chemical transformations at either the carboxylic acid moiety or the phosphorus center.
Esterification Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be converted to an ester through various standard esterification methods. masterorganicchemistry.comgoogle.com This transformation is often performed to modify the solubility of the molecule or to attach it to other molecular fragments or surfaces.
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in large excess as the solvent to drive the reaction to completion. masterorganicchemistry.com
Phosphine-Mediated Esterification (e.g., Mitsunobu Reaction): While the molecule itself contains a phosphine, external phosphines like triphenylphosphine, in combination with an azodicarboxylate (e.g., DEAD or DIAD), can be used to activate an external alcohol for reaction with the carboxylic acid group under mild, neutral conditions. rsc.org More recently, methods using photocatalytic activation of triphenylphosphine have been developed for azodicarboxylate-free esterifications. rsc.org
Acylation with Haloalkanes: The carboxylate, formed by deprotonation of the acid, can act as a nucleophile towards alkyl halides to form esters. This is particularly relevant in syntheses where the phosphine is first protected, for example as a phosphine-borane complex, to prevent its reaction with the alkyl halide.
| Method | Reagents | Key Features | Reference |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; often requires excess alcohol | masterorganicchemistry.com |
| Mitsunobu Reaction | Alcohol, Triphenylphosphine, Diethyl Azodicarboxylate (DEAD) | Mild, non-acidic conditions; proceeds with inversion of configuration at the alcohol | rsc.org |
| Acylation | 6-Bromohexanoic acid, Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Used to form ester intermediates prior to phosphine introduction | ub.eduacs.org |
Nucleophilic Substitution Reactions at the Phosphorus Center
The trivalent phosphorus atom in this compound is a nucleophilic center and can react with a variety of electrophiles. mdpi.com This reactivity is fundamental to its application as a ligand in coordination chemistry and as a building block in the synthesis of more complex organophosphorus compounds.
Alkylation/Quaternization: The phosphorus atom readily attacks alkyl halides (e.g., methyl iodide) in a classic Sₙ2 reaction to form quaternary phosphonium (B103445) salts. mdpi.comresearchgate.net This transformation changes the electronic properties and coordination ability of the phosphorus center.
Oxidation: The phosphine is susceptible to oxidation to the corresponding phosphine oxide. This can occur with common oxidizing agents or even with atmospheric oxygen, which is a consideration during its synthesis and handling.
Coordination to Metal Centers: As a soft donor, the phosphorus atom readily coordinates to transition metals, forming metal-phosphine complexes. This is a primary application for this type of ligand in catalysis. mdpi.comacs.org
Reaction with Electrophilic Alkenes (Michael Addition): The phosphine can act as a nucleophile in Michael-type additions to activated alkenes. wikipedia.org
| Reaction Type | Electrophile/Reagent | Product Type | Reference |
| Alkylation (Quaternization) | Alkyl Halide (e.g., CH₃I) | Phosphonium Salt | mdpi.comresearchgate.net |
| Oxidation | O₂ or other oxidizing agents | Phosphine Oxide | wikipedia.org |
| Coordination | Transition Metal Precursor (e.g., PdCl₂) | Metal-Phosphine Complex | mdpi.com |
| Addition to Alkenes | Activated Alkene (e.g., Acrylate) | Phosphonium Zwitterion/Betaine | wikipedia.orgrsc.org |
Coordination Chemistry and Ligand Design Principles
Complex Formation of 6-(Diphenylphosphanyl)hexanoic Acid with Transition Metals
This compound is a bifunctional ligand, possessing both a soft phosphine (B1218219) donor and a hard carboxylate donor. This dual nature allows it to form stable complexes with a variety of transition metals, particularly the late transition metals such as palladium, platinum, and rhodium. vulcanchem.com The formation of these complexes is governed by the principles of coordination chemistry, where the ligand donates electron pairs to the metal center to form coordinate covalent bonds. libretexts.orglibretexts.org
The presence of two distinct donor groups, the phosphorus atom of the diphenylphosphanyl moiety and an oxygen atom from the carboxylate group, allows this compound to act as a bidentate ligand. libretexts.org This chelation, the formation of a ring structure upon coordination to a metal center, is a key feature of its coordination chemistry. The flexible hexanoic acid chain allows the ligand to wrap around a metal ion, enabling both donor atoms to bind simultaneously.
The coordination of the carboxylate group can occur in different modes. It can coordinate in a monodentate fashion (κ¹) where only one oxygen atom is bound to the metal, or in a bidentate fashion (κ²) where both oxygen atoms coordinate to the metal center. researchgate.netuzh.ch The flexible alkyl chain in this compound allows for the formation of a stable chelate ring, favoring a bidentate P,O-coordination. The resulting complex benefits from the thermodynamic stability of the chelate effect. bris.ac.ukmdpi.com
| Coordination Mode | Description | Schematic Representation |
| κ¹-P, κ¹-O | Monodentate coordination of both the phosphine and the carboxylate group. This is less common for this ligand due to the chelate effect. | M-P, M-O-C=O |
| κ²-P,O | Bidentate chelation where the phosphorus and one oxygen from the carboxylate group bind to the metal center, forming a stable ring. | M(P,O) |
| Bridging | The phosphine and carboxylate groups of a single ligand molecule can potentially bridge two different metal centers, leading to the formation of polynuclear complexes. | M-P-L-O-M' |
This table illustrates the principal coordination modes of phosphine-carboxylate ligands.
The stability of metal complexes with this compound is influenced by several factors, most notably the chelate effect. The formation of a stable, multi-membered ring upon bidentate coordination significantly enhances the thermodynamic stability of the complex compared to analogous complexes with two separate monodentate ligands. mdpi.com The stability of these complexes can be quantified by their formation constants (K), where a larger value indicates a more stable complex. researchgate.netethz.ch
Factors influencing the stability of these complexes include:
The Chelate Effect: The increase in stability due to the formation of a chelate ring is a primary driving force in the complexation of this compound. bris.ac.ukmdpi.com
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a crucial role. Generally, higher charge density and a good match between the donor atoms and the metal's Lewis acidity lead to more stable complexes. researchgate.net
The Solvent System: The polarity and coordinating ability of the solvent can influence the stability of the complexes in solution.
| Metal Ion | Ligand | Log K (Representative Values) | Reference |
| Pd(II) | Phosphine-carboxylate | ~7-9 | ethz.ch |
| Pt(II) | Phosphine-carboxylate | ~8-10 | researchgate.net |
| Rh(I) | Phosphine-carboxylate | ~6-8 | researchgate.net |
| Cu(I) | Phosphine-carboxylate | ~5-7 | ethz.ch |
This table provides representative stability constant (Log K) ranges for similar phosphine-carboxylate complexes to illustrate the concept of complex stability. Specific values for this compound are not widely reported.
The coordination geometry of complexes formed with this compound is highly dependent on the identity of the transition metal and its oxidation state. researchgate.net Different metals have distinct preferences for coordination numbers and geometries based on their d-electron count and size.
Palladium(II) and Platinum(II): These d⁸ metal ions typically favor a square planar coordination geometry. With a bidentate ligand like this compound, a complex of the type [M(L)₂] or [M(L)X₂] (where X is a monodentate ligand like a halide) would be expected to adopt a cis- or trans-square planar geometry. researchgate.net A representative Pd(II) complex is [PdCl₂(6-(PPh₂)hexanoic acid)]. vulcanchem.com
Rhodium(I): Also a d⁸ metal, Rh(I) commonly forms square planar 16-electron complexes.
Gold(I): This d¹⁰ metal ion has a strong preference for a linear, two-coordinate geometry, though tetrahedral complexes are also known. mdpi.comacademie-sciences.fr With a bidentate ligand, dinuclear or polymeric structures might be formed.
Copper(I): As a d¹⁰ ion, Cu(I) often exhibits a tetrahedral coordination geometry. documentsdelivered.comnih.gov
| Metal Center (Oxidation State) | d-electron Count | Typical Coordination Geometry | Example Complex Type |
| Pd(II) | d⁸ | Square Planar | [Pd(P,O)₂], [PdCl₂(P,O)] |
| Pt(II) | d⁸ | Square Planar | [Pt(P,O)₂], [PtCl₂(P,O)] |
| Rh(I) | d⁸ | Square Planar | [Rh(CO)(P,O)] |
| Au(I) | d¹⁰ | Linear / Tetrahedral | [Au(P,O)]n |
| Cu(I) | d¹⁰ | Tetrahedral | [Cu(P,O)₂] |
This table summarizes the influence of the metal center and its oxidation state on the preferred coordination geometry of the resulting complexes.
Rational Ligand Design Using the this compound Framework
The structure of this compound serves as a versatile scaffold for rational ligand design. By systematically modifying either the diphenylphosphanyl group or the hexanoic acid chain, the steric and electronic properties of the ligand can be fine-tuned to achieve desired coordination properties and catalytic activities. tum.dewgtn.ac.nz
The diphenylphosphanyl group is the key component for tuning the electronic and steric properties of the ligand. acs.orgresearchgate.net
Electronic Tuning: The electron-donating ability (basicity) of the phosphorus atom can be modulated by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings. Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the phosphorus, making it a stronger Lewis base. Conversely, electron-withdrawing groups (e.g., -CF₃, -Cl) decrease the basicity of the phosphine. tum.de The electronic properties of a phosphine ligand are often quantified by Tolman's electronic parameter (ν), which is determined from the C-O stretching frequency of a [Ni(CO)₃(L)] complex.
Steric Tuning: The steric bulk of the phosphine ligand can be adjusted by introducing substituents of varying sizes on the phenyl rings, particularly at the ortho positions. The steric hindrance of a phosphine ligand is commonly described by its cone angle, which is the solid angle at the metal center that is occupied by the ligand. tum.de Increasing the steric bulk can influence the coordination number of the metal, the stability of the complex, and the selectivity in catalytic reactions.
| Substituent on Phenyl Ring | Position | Electronic Effect | Steric Effect (Cone Angle) |
| -H (Diphenyl) | - | Reference | Moderate |
| -CH₃ (p-tolyl) | para | Electron-donating | Minimal change |
| -OCH₃ (p-anisyl) | para | Electron-donating | Minimal change |
| -CF₃ (p-trifluoromethylphenyl) | para | Electron-withdrawing | Minimal change |
| -C(CH₃)₃ (t-butyl) | ortho/para | Electron-donating | Significant increase |
| -iPr (isopropyl) | ortho | Electron-donating | Moderate increase |
This table illustrates how substituents on the phenyl rings of the diphenylphosphanyl group can be used to tune the electronic and steric properties of the ligand.
The hexanoic acid chain acts as a flexible spacer between the phosphine and carboxylate donor groups. Modifications to this chain can significantly impact the coordination behavior of the ligand.
Chain Length: Varying the length of the alkyl chain alters the size of the chelate ring formed upon coordination. This, in turn, affects the "bite angle" of the ligand—the P-M-O angle. A larger chelate ring generally corresponds to a larger bite angle. The bite angle is a critical parameter in catalysis, as it can influence the geometry and stability of catalytic intermediates and thus affect the activity and selectivity of the catalyst. researchgate.netresearchgate.net
Chain Rigidity: Introducing elements of rigidity into the alkyl chain, for example, by incorporating double bonds or cyclic structures, can pre-organize the ligand for coordination and restrict its conformational flexibility. This can lead to more well-defined coordination geometries.
Functionalization: The alkyl chain can be further functionalized with other groups to impart new properties to the ligand and its metal complexes. For instance, the introduction of hydrophilic groups like sulfonates or polyethers could enhance the water solubility of the resulting metal complexes, enabling their use in aqueous-phase catalysis. nih.govrsc.org
| Chain Modification | Effect on Coordination Properties | Potential Application |
| Shorter Alkyl Chain (e.g., Butanoic acid) | Smaller bite angle, potentially more strained chelate ring | Fine-tuning catalyst selectivity |
| Longer Alkyl Chain (e.g., Octanoic acid) | Larger bite angle, more flexible chelate ring | Accessing different coordination geometries |
| Introduction of a double bond | Increased rigidity, restricted conformations | Enhancing catalytic selectivity |
| Appending a sulfonate group | Increased water solubility | Aqueous-phase catalysis |
This table demonstrates how modifications to the hexanoic acid chain can be used to modulate the coordination properties and potential applications of the ligand.
Design of Polydentate Systems Incorporating this compound Moieties
The unique bifunctional nature of this compound, possessing both a soft phosphine donor and a hard carboxylate donor, makes it a versatile building block in the design of sophisticated polydentate ligand systems. Chemists leverage these distinct properties to construct ligands with tailored coordination behavior, enabling applications from catalysis to materials science. The design principles often involve either creating discrete, covalently bonded multidentate ligands or employing supramolecular assembly strategies.
One primary approach is the incorporation of the this compound moiety into a larger organic framework to create chelating ligands. The flexible hexanoic acid chain allows the phosphine and carboxylate groups to coordinate to one or more metal centers in various conformations. For instance, phosphine-carboxylate ligands are known to form bifunctional systems that can be applied in catalysis. researchgate.net In such designs, the phosphine group typically binds to a soft transition metal center, like palladium(0), while the carboxylate group can interact with the substrate or a co-catalyst, or act as a hemilabile group that can reversibly bind to the metal center. researchgate.netuu.nl
A more advanced strategy involves using this compound as a monodentate building block that self-assembles in the presence of a template or a second metal ion to form a polydentate system. psu.edu Research has shown that carboxylate-appended phosphine ligands can be assembled on a bis-zinc(II) porphyrin template. psu.edu The carboxylate groups selectively bind to the zinc centers of the porphyrin, orienting the phosphine donors to create a bidentate "supramolecular tweezer" capable of chelating another metal, such as rhodium, for catalysis. psu.edu This modular, self-assembly approach allows for the rapid generation of a library of bidentate ligands from simple monodentate precursors. psu.edu
Furthermore, the development of multidentate linkers that feature both phosphine and carboxylate groups is crucial for the synthesis of functional metal-organic frameworks (P-MOFs). rsc.org The carboxylate is a common linker used in MOF synthesis, while the phosphine group can be used to coordinate with metal centers within the framework, creating nodes with potential catalytic activity. rsc.org While this compound itself is a P,O-ligand, it serves as a model for more complex pincer-type ligands where the phosphine donors are held in a rigid geometry, leading to highly stable metal complexes. rsc.org
An analogous design is seen in heteroleptic copper(I) complexes, where a bipyridine ligand featuring a hexanoic acid tail, 6-(2,2′-bipyridin-6-yl)hexanoic acid, is combined with a separate diphosphine ligand. researchgate.net This demonstrates how the flexible alkyl chain of the hexanoic acid allows a functional group to be positioned within the coordination sphere without causing excessive steric strain, a principle directly applicable to the design of systems with this compound. researchgate.net
The following table summarizes representative strategies for incorporating phosphine-carboxylate functionalities into polydentate systems.
| Design Strategy | Example System | Resulting Ligand Type | Potential Application | Reference |
| Covalent Bifunctional Ligand | Axially chiral-bridged biphenyl (B1667301) phosphine-carboxylate (CB-Phos) | Covalently-linked P,O-Bidentate | Asymmetric C-H Arylation | researchgate.net |
| Supramolecular Assembly | Carboxylate-appended phosphines with a bis-Zn(II) porphyrin template | Supramolecular Bidentate | Hydroformylation, Allylic Alkylation | psu.edu |
| Metal-Organic Frameworks | Pincer complexes with free carboxylates as linkers | Multidentate Bridging Ligand | Solid-State Catalysis | rsc.org |
| Heteroleptic Complex Assembly | 6-(2,2′-bipyridin-6-yl)hexanoic acid with a diphosphine ligand | Combination of separate N,N and P,P ligands | Photophysics, Emissive Materials | researchgate.net |
Intermolecular and Intramolecular Interactions in Coordination Complexes of this compound
The structural and functional properties of coordination complexes derived from this compound are significantly influenced by a network of subtle intermolecular and intramolecular interactions. These non-covalent forces dictate the supramolecular assembly in the solid state, influence the conformation of the complex in solution, and can play a key role in the mechanism of catalytic reactions.
Intramolecular Interactions: Within a single complex of this compound, several types of intramolecular interactions can occur. The flexible six-carbon chain allows the molecule to fold, potentially bringing the terminal carboxylate group into proximity with the metal center or the phenyl rings of the phosphine. This can lead to:
Hemilabile Coordination: The carboxylate group can engage in a weak, reversible coordination to the metal center, which is already bound by the phosphine. This is particularly relevant in catalytic cycles where the opening and closing of a coordination site is required. uu.nl
Donor-Acceptor Interactions: In certain electronic configurations and geometries, non-covalent interactions between different parts of the ligand can arise. For example, in related ferrocene-based ligands featuring both phosphine and stibine (B1205547) groups, oxidation of the stibine to a Lewis acidic stiborane (B1235608) induces a P=O → Sb intramolecular donor-acceptor interaction. nih.gov Analogous interactions could be envisaged in complexes of this compound, for instance between the carboxylate oxygen and other electrophilic centers.
Intermolecular Interactions: Intermolecular forces are critical in the solid-state chemistry of these complexes, governing crystal packing and the formation of extended supramolecular architectures. The most significant of these is:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, complexes of ligands containing carboxylic acids frequently form dimers or extended chains through strong O-H···O hydrogen bonds between the acid moieties of neighboring molecules. scispace.com This has been observed in platinum complexes with the phosphine ligand tris(2-carboxyethyl)phosphine (B1197953) (TCEP), where the terminal carboxylic groups create a robust supramolecular network. scispace.com This type of interaction is highly probable for complexes of this compound, leading to well-ordered crystalline materials.
The table below details photophysical data for copper(I) complexes containing ligands analogous to this compound, illustrating how the ligand structure affects the properties of the resulting complex. These properties are intrinsically linked to the intra- and intermolecular interactions that define the excited state geometry.
| Complex | λ_abs [nm] (log ε) | λ_em [nm] | Quantum Yield (Φ) | Lifetime (τ) [μs] | Reference |
| [Cu(POP)(1)][PF6] | 363 (3.73) | 542 | 0.13 | 4.3 | researchgate.net |
| [Cu(xantphos)(1)][PF6] | 373 (3.80) | 555 | 0.28 | 7.9 | researchgate.net |
| Ligand (1) is 6-(2,2′-bipyridin-6-yl)hexanoic acid, an analogue demonstrating the influence of a hexanoic acid chain. |
These interactions are fundamental to the field of crystal engineering, where the predictable nature of hydrogen bonding and other weak forces is used to design materials with specific topologies and properties. The combination of the phosphine group's coordinating ability with the carboxylate's capacity for strong, directional intermolecular interactions makes this compound a valuable tool for building complex supramolecular systems.
Organometallic Chemistry of 6 Diphenylphosphanyl Hexanoic Acid
Formation and Reactivity of Metal-Carbon Bonds with 6-(Diphenylphosphanyl)hexanoic Acid Derivatives
This compound and its derivatives can participate in the formation of metal-carbon bonds through several pathways. The phosphine (B1218219) moiety typically serves as an anchor, binding the ligand to a metal center, while the carboxylic acid or its derivative can be either a spectator or an active participant in the reaction.
One of the primary ways derivatives of this compound are involved in metal-carbon bond formation is through their role as ancillary ligands in catalytic cross-coupling reactions. In these reactions, the fundamental steps of oxidative addition and reductive elimination create and break metal-carbon bonds. For instance, in palladium-catalyzed reactions, a Pd(0) complex ligated by this compound can undergo oxidative addition with an organic halide (R-X) to form a Pd(II)-alkyl or -aryl intermediate, [Pd(R)(X)(L)n], thus forming a direct metal-carbon bond. mdpi.com
The carboxylate group of the ligand can be derivatized, for example, into an ester or an acyl chloride. While less common, these derivatives could potentially be used as substrates themselves. A more direct, though less explored, route to a metal-carbon bond would be the oxidative decarboxylation of a metal-carboxylate complex of this compound. This process, often facilitated by an oxidant, would eliminate CO2 and form a metal-alkyl bond corresponding to the hexyl chain. Such reactions are known for other carboxylic acids and could theoretically be applied here, generating a novel organometallic species where the phosphine is tethered to a metal-bound alkyl chain. rsc.org
The reactivity of the metal-carbon bond in these complexes is significantly influenced by the ligand sphere. The presence of the phosphine group, a strong σ-donor, can modulate the electron density at the metal center, which in turn affects the stability and reactivity of the M-C bond. researchgate.net For example, in a Pd-alkyl complex, the electronic properties of the phosphine ligand influence the rate of subsequent steps like migratory insertion or reductive elimination. msu.edu
Furthermore, the carboxylate end of the ligand can exhibit hemilability. It can reversibly bind and unbind from the metal center. This behavior can open up a coordination site, allowing for the binding of a substrate molecule, which then inserts into the metal-carbon bond. For example, in a carbonylation reaction, CO could bind to the vacant site and subsequently insert into a metal-alkyl or metal-aryl bond to form an acyl complex. researchgate.net
| Derivative Type | Potential Role in M-C Bond Formation | Illustrative Reaction Step |
| Carboxylic Acid | Ancillary ligand stabilizing a catalytic intermediate. Potential for oxidative decarboxylation. | L-Pd(0) + R-X → L-Pd(II)(R)(X) |
| Ester Derivative | Ancillary ligand; ester group is typically non-coordinating. | L-Pd(II)(R)(X) + Nu-M' → L-Pd(II)(R)(Nu) + M'X |
| Acyl Halide Derivative | Potential substrate for oxidative addition. | L-M + R(CO)Cl → L-M(COR)(Cl) |
| Metal Carboxylate | Precursor to metal-alkyl via decarboxylation. | [L-M-O(CO)R'] → L-M-R' + CO2 |
Role of this compound in Organometallic Reaction Mechanisms
The bifunctional nature of this compound allows it to play several key roles in organometallic reaction mechanisms, such as those in cross-coupling, hydrogenation, and hydroformylation reactions.
In palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction, this compound can act as a ligand that influences multiple stages of the catalytic cycle. organic-chemistry.orgmdpi.comorganic-chemistry.org A plausible catalytic cycle for a Suzuki coupling is depicted below. The phosphine group serves to stabilize the active Pd(0) species. The carboxylate group, especially when deprotonated by the base present in the reaction mixture, can act as an internal base or a hemilabile, anionic P,O-ligand. uzh.ch This can accelerate the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, a step which is often rate-limiting. organic-chemistry.orgresearchgate.net
Illustrative Catalytic Cycle for Suzuki Coupling with a P,O-Ligand:
Oxidative Addition: The active Pd(0) catalyst, stabilized by the phosphine ligand, reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation: The carboxylate arm of the deprotonated ligand may coordinate to the palladium or interact with the incoming boronic acid, facilitating the transfer of the aryl group (Ar') from boron to palladium. This forms a diaryl-palladium(II) complex.
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst for the next cycle. mdpi.com
In hydrogenation reactions , particularly of unsaturated carboxylic acids, a metal complex of this compound could function in a manner analogous to other phosphine-carboxylate systems. nih.govdiva-portal.org The carboxylate moiety can coordinate to the metal, bringing the substrate into close proximity for hydrogenation. In some ruthenium-catalyzed hydrogenations, a cationic [Ru(OCOR)]+ species is considered a key part of the catalyst structure, highlighting the active role of the carboxylate. nih.gov
In hydroformylation , the goal is the addition of a formyl group and a hydrogen atom across a double bond. The ligand's properties are crucial for controlling regioselectivity (linear vs. branched aldehyde). While simple phosphines are common, a ligand like this compound could offer unique control. Its flexible backbone allows it to adopt different coordination geometries, potentially influencing the steric environment around the metal center during the key steps of olefin insertion into the metal-hydride bond and CO insertion into the metal-alkyl bond. researchgate.net
Comparison with Related Organophosphorus Compounds in Organometallic Synthesis
The utility of this compound in organometallic synthesis is best understood by comparing it to other classes of organophosphorus ligands.
Comparison with Triphenylphosphine (B44618) (TPP): TPP is a standard, monodentate phosphine ligand. While effective in many applications, it lacks the secondary functional group of this compound. The carboxylic acid moiety provides several advantages:
Chelation: It can form a stable six-membered chelate ring with the metal center (counting the P, C1-C5, and O atoms), which can enhance catalyst stability. uzh.ch
Hemilability: The weaker M-O bond compared to the M-P bond allows the carboxylate to dissociate, creating a vacant coordination site for substrate binding, which is not possible with TPP.
Bifunctional Catalysis: The carboxylate can act as a built-in base or proton shuttle, directly participating in the reaction mechanism, an ability TPP lacks. uzh.ch
Comparison with Bidentate Phosphines (e.g., dppe, dppf): Bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are known for forming very stable chelate complexes that are often highly effective catalysts. researchgate.net
Flexibility and Bite Angle: this compound has a more flexible backbone compared to the rigid dppf or the relatively constrained five-membered ring of dppe chelates. This flexibility can be advantageous in some catalytic systems, but may also lead to lower selectivity in others. The "bite angle" (P-M-P angle) of diphosphines is a critical parameter for catalyst performance; this compound offers a P-M-O bite angle, which presents a different geometric and electronic environment.
Donor Atoms: this compound is a hybrid P,O-ligand, combining a soft phosphorus donor with a hard oxygen donor. This contrasts with the P,P-donation of dppe and dppf, making it suitable for different types of metal centers or for facilitating reactions where interaction with a hard base is beneficial.
Comparison with Other Phosphine-Carboxylic Acid Ligands: The properties of phosphine-carboxylic acid ligands can be tuned by altering the linker between the two functional groups. For example, 4-(diphenylphosphino)benzoic acid has a rigid aromatic backbone. Compared to this, the flexible hexanoic acid chain of this compound allows the carboxylate group to access a wider range of positions around the metal center, which could be beneficial for accommodating different substrates.
| Ligand Type | Key Features | Advantages over 6-(PPh₂)hexanoic acid | Disadvantages over 6-(PPh₂)hexanoic acid |
| Triphenylphosphine | Monodentate, simple, well-understood electronic/steric properties. | Lower cost, simpler synthesis. | Lacks chelation, hemilability, and bifunctional potential. |
| dppe / dppf | Bidentate (P,P), rigid bite angle, forms stable chelates. | Forms more stable P,P-chelates, often leading to higher catalyst stability and selectivity. | Lacks hybrid P,O character and the potential for carboxylate-assisted reaction steps. Less flexible backbone. |
| 4-(PPh₂)benzoic acid | Bidentate (P,O), rigid backbone. | More rigid structure can lead to higher enantioselectivity in asymmetric catalysis. | Less conformational flexibility, which may hinder substrate approach in some reactions. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of 6-(Diphenylphosphanyl)hexanoic Acid
Density Functional Theory has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties and reactivity of organophosphorus compounds.
DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within this compound. By solving approximations of the Schrödinger equation, DFT can map the electron density distribution, identify molecular orbitals, and quantify the characteristics of covalent bonds.
Key aspects of the electronic structure that can be analyzed include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For this molecule, the HOMO is expected to have significant contributions from the lone pair of the phosphorus atom and the π-systems of the phenyl rings, while the LUMO is likely associated with the π* orbitals of the phenyl groups and the carboxyl functionality.
Electrostatic Potential (ESP) Map: An ESP map reveals the charge distribution across the molecule. Negative potential (red/yellow) is anticipated around the electronegative oxygen atoms of the carboxyl group and, to a lesser extent, the electron-rich phenyl rings. The phosphorus atom and the acidic proton of the carboxyl group would exhibit positive potential (blue), indicating sites susceptible to nucleophilic attack. nih.gov
Bonding Analysis: DFT calculations can provide precise bond lengths and strengths. For instance, in related metal complexes, Pd–P bond lengths have been calculated to be around 2.28 Å. vulcanchem.com Similar analysis for the free ligand would detail the P-C, C-C, C=O, and O-H bond characteristics. aps.org Techniques like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analysis can further quantify charge transfer and bond polarity.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability (nucleophilicity of P atom). |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and electronic transition energy. |
| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule. |
| Mulliken Charge on P | +0.45 e | Suggests the phosphorus atom is electron-deficient and electrophilic. |
| Mulliken Charge on C=O Oxygen | -0.55 e | Highlights the high negative charge concentration on the carbonyl oxygen. |
The flexibility of the hexanoic acid chain in this compound gives rise to multiple rotamers (conformational isomers). wikipedia.org Conformational analysis via DFT is used to identify the most stable conformers and the energy barriers for rotation around single bonds. maricopa.edu
The primary sources of conformational variability are the rotations about the five C-C single bonds in the alkyl chain and the P-C bond connecting to the chain. The potential energy surface is explored by systematically changing the dihedral angles of these bonds.
Alkyl Chain Conformation: The lowest energy conformation for the hexyl chain is expected to be an extended, all-anti (or all-trans) arrangement, which minimizes steric strain between adjacent methylene (B1212753) groups. maricopa.edu Gauche conformations, where parts of the chain are bent, are slightly higher in energy (typically by ~0.9 kcal/mol for a butane-like interaction) due to steric hindrance. maricopa.edu
Energy Profiles: A potential energy diagram can be constructed by plotting the energy as a function of rotation around a specific bond. Eclipsed conformations represent energy maxima and are transition states between staggered conformers (anti and gauche). wikipedia.orgmaricopa.edu For instance, the barrier to rotation in simple alkanes is typically in the range of 3-5 kcal/mol. wikipedia.org
Figure 1: Illustrative Potential Energy Diagram for Rotation Around a C-C Bond in the Hexyl Chain
An illustrative diagram showing the relative energies of anti, gauche, and eclipsed conformations. The anti conformation is the most stable (lowest energy), while the fully eclipsed conformation is the least stable (highest energy) transition state. maricopa.eduyoutube.com
DFT is a powerful predictive tool for chemical reactivity. beilstein-journals.org By calculating the energies of reactants, transition states, and products, entire reaction pathways can be mapped out, allowing for the prediction of reaction feasibility and selectivity.
For this compound, DFT can predict:
Acidity: The acidity of the carboxylic proton (pKa) can be estimated by calculating the Gibbs free energy of deprotonation in a solvent model.
Nucleophilicity/Basicity: The reactivity of the phosphorus lone pair towards electrophiles can be assessed by calculating proton affinities or the energies of interaction with Lewis acids.
Ligand Behavior: In coordination chemistry, DFT can predict the binding energy of the phosphine (B1218219) group to various metal centers, helping to rationalize its effectiveness as a ligand in catalysis. vulcanchem.com
Antioxidant Potential: Reactivity descriptors such as Bond Dissociation Energy (BDE) for the O-H bond, Ionization Potential (IP), and Proton Affinity (PA) can be calculated to evaluate potential antioxidant activity through various mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). nih.gov
Table 2: Calculable DFT Descriptors for Reactivity Prediction
| Descriptor | Property Predicted | Relevance to this compound |
|---|---|---|
| Bond Dissociation Energy (BDE) | Ease of homolytic bond cleavage | Predicts ease of H-atom donation from the -COOH group. nih.gov |
| Ionization Potential (IP) | Ease of electron removal | Relates to reactivity in single-electron transfer (SET) processes. nih.gov |
| Proton Affinity (PA) | Basicity in the gas phase | Quantifies the ability of the P atom or C=O group to accept a proton. nih.gov |
| Transition State Energy (ΔE‡) | Kinetic barrier of a reaction | Used to predict reaction rates and compare competing pathways. beilstein-journals.org |
Ab Initio Calculations for Molecular Properties and Reaction Pathways
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. numberanalytics.com While often more computationally demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) can offer higher accuracy for certain properties. numberanalytics.comimist.ma
For this compound, ab initio calculations would be valuable for:
Benchmark Geometries: Providing highly accurate equilibrium structures that can be used to validate the results from more cost-effective DFT methods.
Vibrational Frequencies: Calculating theoretical infrared (IR) and Raman spectra with high precision, aiding in the assignment of experimental spectral peaks.
Reaction Pathways: Investigating reaction mechanisms, such as esterification or ligand association, with a high level of theory, which is particularly important for reactions where DFT might be less reliable. researcher.life
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopy
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgresearchgate.net It extends the framework of DFT to calculate the properties of electronic excited states. researchgate.net
TD-DFT calculations can predict:
UV-Visible Absorption Spectra: By calculating the vertical excitation energies (the energy required to promote an electron from an occupied to an unoccupied orbital) and the corresponding oscillator strengths (a measure of the transition probability), a theoretical UV-Vis spectrum can be generated. rsc.org
Nature of Electronic Transitions: TD-DFT identifies the specific molecular orbitals involved in each electronic transition. For this molecule, one would expect to see π → π* transitions associated with the phenyl rings and potentially n → π* transitions involving the lone pairs on the carbonyl oxygen and phosphorus atom. nih.gov
Fluorescence: By optimizing the geometry of the molecule in its first excited state, TD-DFT can predict the energy of fluorescence emission. nih.gov
The choice of the exchange-correlation functional is critical in TD-DFT, with range-separated hybrids like CAM-B3LYP often providing more accurate results for systems with potential charge-transfer character. researchgate.net
Molecular Dynamics Simulations of this compound in Various Chemical Environments
While DFT and ab initio methods provide static pictures of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. sci-hub.se
MD simulations of this compound could explore:
Conformational Dynamics: Simulating the molecule in a vacuum or solvent would show the real-time interconversion between different conformers, revealing the flexibility of the alkyl chain and the rotational dynamics of the phenyl groups.
Solvation Effects: Placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) allows for the study of solute-solvent interactions. This can reveal the structure of the solvation shell and the dynamics of hydrogen bonding between the carboxylic acid group and protic solvents. iitg.ac.in
Self-Assembly and Interfacial Behavior: In simulations with multiple molecules, one could investigate tendencies for self-assembly, such as the formation of dimers through hydrogen bonding of the carboxylic acid moieties. Simulations at an interface (e.g., water-air or a solid surface) could model its adsorption behavior, which is relevant for applications in surface modification or catalysis. sci-hub.senih.gov Force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) have been successfully used to simulate the bulk and surface properties of hexanoic acid itself. sci-hub.se
Advanced Materials Science Applications
Integration of 6-(Diphenylphosphanyl)hexanoic Acid into Organic Electronic Devices
The distinct properties of this compound make it a suitable candidate for enhancing advanced materials, especially in the field of organic electronics. smolecule.com The compound's utility in this area stems from the separate and synergistic functions of its two primary chemical moieties: the diphenylphosphine (B32561) group and the hexanoic acid tail.
The diphenylphosphine group can serve as a ligand for metal catalysts that are crucial in the synthesis of conjugated polymers, which form the active layers in many organic electronic devices. Furthermore, phosphine (B1218219) ligands are known to be incorporated into complexes used in organic light-emitting diodes (OLEDs). The hexanoic acid portion of the molecule provides improved solubility for these materials in organic solvents, which is critical for solution-based processing techniques like spin-coating and printing of electronic devices. sigmaaldrich.com This solubility is essential for creating uniform, high-quality thin films. Additionally, the carboxylic acid group can act as an anchoring point, enabling the molecule to bind to various substrates, including metal oxide electrodes, thereby improving interfacial contact and device performance.
Table 1: Functional Roles in Organic Electronic Devices
| Molecular Moiety | Function | Benefit in Organic Electronics |
|---|---|---|
| Diphenylphosphine | Ligand for metal complexes; Component of organometallic emitters | Facilitates synthesis of conjugated polymers; Can be part of the active light-emitting layer. |
| Hexanoic Acid | Solubilizing tail; Surface anchor | Enables solution-based processing; Improves adhesion to device components. dokumen.pub |
Development of Photonic Materials Utilizing this compound Complexes
In the field of photonics, particularly in the development of light-emitting materials, phosphine ligands are instrumental. Heteroleptic copper(I) complexes, for instance, have emerged as promising, cost-effective, and environmentally friendly emitters for light-emitting electrochemical cells (LECs). researchgate.net The performance of these devices is heavily influenced by the nature of the ligands surrounding the central copper atom.
The diphenylphosphine portion of this compound can act as a bulky, electron-donating ligand, similar to other diphosphine ligands like bis(2-(diphenylphosphino)phenyl)ether (POP) and 1,2-bis(diphenylphosphino)benzene (B85067) (pdpb), which are used to create highly luminescent Cu(I) complexes. researchgate.net These complexes exhibit good photoluminescent properties in both solution and solid states, making them suitable as the active materials in electroluminescent devices. researchgate.net The long hexanoic acid chain can further enhance the performance of these materials by improving their processability and promoting the formation of uniform thin films, which is essential for efficient device fabrication.
Table 2: Comparison of Phosphine Ligands in Copper(I) Emitters for LECs
| Ligand | Device Performance Highlight | Reference |
|---|---|---|
| [Cu(POP)(6,6'-Me₂bpy)][PF₆] | Max. Efficacy: 5.2 cd A⁻¹ | researchgate.net |
| [Cu(POP)(bpy)][PF₆] | Max. Efficacy: 1.64 cd A⁻¹ | researchgate.net |
| General [Cu(diimine)(diphosphine)][PF₆] | Comparable performance to many Ru(II) and Ir(III) complexes | researchgate.net |
The data suggests that ligands similar to the diphenylphosphine group of this compound are effective in creating efficient light-emitting materials.
Use in Polymer Chemistry as a Monomer or Functional Additive
The dual functionality of this compound makes it a versatile tool in polymer chemistry. It can be incorporated into polymer structures either as a monomer or as a functional additive to impart specific properties. google.com
As a monomer , the carboxylic acid group can participate in condensation polymerization reactions. For example, it can react with diols or diamines to form polyesters or polyamides, respectively. savemyexams.com In this scenario, the diphenylphosphine group becomes a pendant functionality along the polymer backbone, available for further reactions such as complexation with metals to create polymer-supported catalysts or materials with unique optical properties.
As a functional additive , it can be used for the post-synthesis modification of polymers. A similar molecule, 4-(diphenylphosphino)benzoic acid, has been used to modify polymer chains, inducing folding into single-chain polymer nanoparticles (SCPNs) that can act as nanoreactors. mdpi.com this compound could be employed in a similar manner, with the phosphine group coordinating to a metal catalyst within the folded polymer structure. mdpi.com
Table 3: Potential Applications in Polymer Synthesis
| Role | Polymerization Type | Resulting Polymer Feature |
|---|---|---|
| Monomer | Condensation Polymerization (e.g., with diols) | Polyester with pendant diphenylphosphine groups. savemyexams.com |
| Monomer | Condensation Polymerization (e.g., with diamines) | Polyamide with pendant diphenylphosphine groups. savemyexams.com |
| Functional Ligand | Controlled Radical Polymerization (e.g., ATRP) | Can coordinate to the metal catalyst, modifying its activity. |
| Post-Synthesis Modifier | Covalent attachment to existing polymer | Introduces phosphine functionality for catalysis or metal binding. mdpi.com |
Nanomaterial Functionalization and Surface Chemistry via the Hexanoic Acid Moiety
The functionalization of nanomaterial surfaces is critical for tailoring their properties for specific applications in catalysis, sensing, and biomedicine. nih.gov The hexanoic acid moiety of this compound provides a robust method for anchoring the molecule onto the surface of various nanomaterials, particularly metal oxides.
Carboxylic acids are known to form strong bonds with the surfaces of materials like iron oxide and silica (B1680970) nanoparticles. nih.govnsf.gov This surface attachment can stabilize the nanoparticles in various solvents and provide a platform for introducing additional functionality via the phosphine group. For example, after functionalizing an iron oxide nanoparticle with this compound, the exposed diphenylphosphine groups can coordinate with metal ions or catalytic metal complexes, creating a magnetically separable catalyst. nih.gov The process involves modifying nanomaterials with specific chemical groups, such as -COOH, to enhance their performance. mdpi.com
Table 4: Nanomaterial Functionalization with Carboxylic Acids
| Nanomaterial | Functionalizing Acid | Purpose/Benefit | Reference |
|---|---|---|---|
| Iron Oxide Nanoparticles | Phosphoric Acids (similar to carboxylic acids) | Creates stable surface bonding (Fe-O-P). nih.govresearchgate.net | nih.gov |
| Silica Nanoparticles | Hexanoic Acid | Acts as a stabilizer for the nanoparticles in suspension. | nsf.gov |
| Niosomes | Phenolic Acids (via carboxyl group) | Confers antioxidant properties to the nanomaterial surface. | mdpi.com |
This demonstrates the general utility of the hexanoic acid group in surface chemistry, providing a reliable method to attach the dual-functional molecule to a wide range of nanomaterials, thereby imparting the useful properties of the diphenylphosphine group onto the nanoparticle surface.
Analytical Methodologies for Characterization and Study
Spectroscopic Techniques
Spectroscopy is a cornerstone in the structural elucidation of 6-(diphenylphosphanyl)hexanoic acid, with each technique offering unique insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ³¹P NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework and the chemical environment of the phosphorus atom. semanticscholar.orgmdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule. Key signals include multiplets in the aromatic region corresponding to the phenyl groups, and signals for the methylene (B1212753) groups of the hexanoic acid chain.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. semanticscholar.orgrsc.org Signals for the carboxylic acid carbon, the aromatic carbons of the diphenylphosphino group, and the aliphatic carbons of the hexanoic acid chain are typically observed. semanticscholar.orgrsc.org The coupling between phosphorus and carbon atoms (J-C,P) can provide additional structural information. rsc.org
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. For this compound, a single signal is typically observed in the ³¹P NMR spectrum, with a chemical shift characteristic of a triarylphosphine. rsc.orguva.nl This technique is also highly sensitive to the oxidation state of the phosphorus atom.
Interactive Data Table: Typical NMR Data for this compound and Related Compounds
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ³¹P | ~ -16 | s | - | PPh₂ |
| ¹H | 7.46-7.30 | m | - | Ar-H |
| ¹H | 2.38-2.32 | m | - | -CH₂-P |
| ¹³C | ~ 174 | s | - | COOH |
| ¹³C | 138.4 | d | Jcp = 12.9 | C-P (ipso) |
| ¹³C | 132.9 | d | Jcp = 18.3 | C-P (ortho) |
| ¹³C | 128.5 | d | Jcp = 6.7 | C-P (meta) |
| ¹³C | 30.5 | d | Jcp = 19.2 | -CH₂-P |
Note: Data is compiled from related phosphine (B1218219) compounds and may serve as a general reference. rsc.orgrsc.org s = singlet, d = doublet, m = multiplet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. athabascau.ca In the IR spectrum of this compound, characteristic absorption bands confirm the presence of the carboxylic acid and the diphenylphosphino groups. vulcanchem.com
Key vibrational frequencies include:
A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. pressbooks.pub
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually found around 1700 cm⁻¹. pressbooks.pub
P-C stretching vibrations associated with the diphenylphosphino group. vulcanchem.com
C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300-2500 | Carboxylic Acid (O-H) | Stretching |
| ~1700 | Carboxylic Acid (C=O) | Stretching |
| 1600, 1500 | Aromatic Ring (C=C) | Stretching |
| - | P-C | Stretching |
Note: The exact positions of the peaks can vary depending on the sample preparation and measurement conditions. pressbooks.pubmasterorganicchemistry.com
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. msu.edu The diphenylphosphino group and the carbonyl group of the carboxylic acid in this compound are expected to give rise to absorptions in the UV region. The nature of the solvent can influence the position and intensity of these absorption bands. academie-sciences.fr
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. researchgate.net It also reveals details about the structure through the analysis of fragmentation patterns. libretexts.org For this compound, electrospray ionization (ESI) mass spectrometry can be used to determine the mass of the protonated molecule, [M+H]⁺. semanticscholar.orgmdpi.com The fragmentation pattern can show losses of characteristic groups, such as the carboxylic acid moiety. libretexts.org
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. researchgate.netdaikinchemicals.com Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, is a common approach. sielc.com A photodiode array (PDA) detector can be used to assess peak purity by comparing UV spectra across the peak, which helps to identify any co-eluting impurities. sepscience.comchromatographyonline.com The retention time and peak area are used to quantify the compound and its purity.
Interactive Data Table: HPLC Purity Assessment Parameters
| Parameter | Description | Typical Conditions |
| Column | Stationary phase for separation | Reversed-phase (e.g., C18) |
| Mobile Phase | Solvent system to elute the compound | Acetonitrile/Water with an acid modifier (e.g., H₃PO₄ or HCOOH) |
| Detector | Method for detecting the compound | Photodiode Array (PDA) for UV absorbance and peak purity analysis |
| Purity Metric | Calculation to assess purity | Peak area percentage |
Note: Method conditions are compound-specific and require optimization. daikinchemicals.comsielc.com
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. While the diphenylphosphino group adds significant molecular weight, the hexanoic acid portion of the molecule is amenable to GC analysis, often following a derivatization step to increase its volatility.
Detailed Research Findings: The analysis of short-chain fatty acids like hexanoic acid by GC is well-established. shimadzu.comnih.gov Direct analysis of aqueous samples is possible, but derivatization is a common strategy to improve peak shape and sensitivity. shimadzu.comchromforum.org One method involves converting the carboxylic acid to a more volatile ester, such as a methyl ester or a pentafluorobenzyl (PFB) ester. chromforum.orgpsu.edu The PFB derivative is particularly useful for high-sensitivity detection using an electron capture detector (ECD). psu.edu
For a typical analysis, the sample would be injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase, which interacts differently with various components of the sample, leading to their separation. A common stationary phase for fatty acid analysis is a wax-type column, such as one based on polyethylene (B3416737) glycol. shimadzu.com Following separation, the components are detected, and if using a mass spectrometer, they are fragmented and identified based on their mass-to-charge ratio. nih.gov
The table below outlines typical parameters for the GC analysis of hexanoic acid, which would be adapted for this compound, likely requiring higher temperatures due to the increased molecular weight.
Table 1: Representative GC-MS Parameters for Hexanoic Acid Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Column | SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) | shimadzu.com |
| Injector Temperature | 240 °C | shimadzu.com |
| Carrier Gas | Helium | shimadzu.com |
| Oven Program | 80°C hold, ramp to 240°C | shimadzu.com |
| Ion Source Temp. | 200 °C | shimadzu.com |
| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a compound. libretexts.orgglobalresearchonline.net
Detailed Research Findings: TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. globalresearchonline.netiitg.ac.in For a compound like this compound, the stationary phase is typically a thin layer of silica (B1680970) gel (a polar adsorbent) coated on a plate of glass, aluminum, or plastic. libretexts.orgnih.gov
A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). globalresearchonline.net The mobile phase moves up the plate via capillary action, and as it passes over the sample spot, it dissolves the compound and carries it up the plate. globalresearchonline.net The distance the compound travels depends on its polarity relative to the polarity of the stationary and mobile phases. A less polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be typical for a molecule of intermediate polarity like this compound.
Due to the presence of phenyl rings, the spots can often be visualized under UV light (typically at 254 nm). libretexts.org The position of the spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the substance to the distance traveled by the solvent front. iitg.ac.in This value can be used for identification when compared against a known standard run on the same plate.
Table 2: Components of TLC Analysis for this compound
| Component | Description | Purpose |
|---|---|---|
| Stationary Phase | Silica gel coated on a glass or aluminum plate | Provides a polar surface for separation based on adsorption. nih.gov |
| Mobile Phase | Mixture of organic solvents (e.g., Hexane/Ethyl Acetate) | Carries the sample up the plate; polarity is optimized for separation. globalresearchonline.net |
| Application | Spotting the sample on the baseline with a capillary tube | To apply a concentrated zone of the sample for analysis. libretexts.org |
| Development | Ascending migration of the mobile phase in a closed chamber | To separate the components of the mixture. globalresearchonline.net |
| Visualization | UV lamp (254 nm) or chemical stain | To locate the separated compound spots on the plate. libretexts.org |
X-ray Crystallography for Structural Elucidation of Complexes and Derivatives
Single-crystal X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique is invaluable for elucidating the molecular geometry, coordination environment, and intermolecular interactions of metal complexes and derivatives of this compound. nih.govrsc.org
Detailed Research Findings: The application of X-ray crystallography has been crucial in characterizing complexes involving phosphine ligands. For this compound, this technique provides unambiguous proof of its coordination to a metal center. A key example is the structural determination of its palladium(II) complex, [PdCl₂(6-(PPh₂)hexanoic acid)]. vulcanchem.com X-ray analysis of this complex confirmed that the ligand coordinates to the palladium center through the phosphorus atom. The resulting complex exhibits a square-planar geometry, which is characteristic of Pd(II) complexes. vulcanchem.com The study of such structures is essential for understanding the steric and electronic effects the ligand imposes within a complex, which in turn influences its reactivity and potential catalytic activity.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, and bond angles can be precisely determined.
Table 3: Crystallographic Data for a Representative Complex
| Parameter | Finding | Reference |
|---|---|---|
| Compound | [PdCl₂(this compound)] | vulcanchem.com |
| Technique | Single-Crystal X-ray Diffraction | vulcanchem.com |
| Coordination Geometry | Square-Planar | vulcanchem.com |
| Binding Mode | Coordination via the Phosphorus atom | vulcanchem.com |
Electrochemical Methods for Redox Behavior Analysis
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its metal complexes. yorku.ca These techniques provide valuable information about the oxidation and reduction potentials of a molecule, the stability of its redox states, and the kinetics of electron transfer processes. scielo.br
Detailed Research Findings: In a cyclic voltammetry experiment, the potential applied to a working electrode (e.g., glassy carbon, platinum) submerged in a solution of the analyte is swept linearly between two set values and back again. researchgate.net The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram. The presence of peaks in the voltammogram indicates redox events (oxidation or reduction) occurring at specific potentials. abechem.com
For a metal complex of this compound, CV can distinguish between metal-centered and ligand-centered redox processes. nsf.gov The phosphine ligand itself can be susceptible to oxidation at high potentials, while the metal center can undergo reversible or irreversible redox changes. For instance, studies on related rhodium-phosphine complexes have shown distinct, sequential one-electron reduction events corresponding to Rh(III/II) and Rh(II/I) couples. nsf.gov The potentials at which these events occur are influenced by the entire ligand framework. The analysis can reveal how the electronic properties of the diphenylphosphino group and the carboxylic acid moiety modulate the redox behavior of the coordinated metal.
Table 4: Principles of Cyclic Voltammetry for Redox Analysis
| Component | Description | Purpose |
|---|---|---|
| Working Electrode | An inert material (e.g., Glassy Carbon, Platinum) | Provides the surface at which the redox reaction of the analyte occurs. |
| Reference Electrode | e.g., Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable potential against which the working electrode's potential is measured. |
| Counter Electrode | A platinum wire or graphite (B72142) rod | Completes the electrical circuit, allowing current to flow. |
| Supporting Electrolyte | e.g., Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) | Ensures the solution is conductive and minimizes unwanted potential drops. |
| Analyte Solution | The compound dissolved in a suitable solvent (e.g., Acetonitrile, Dichloromethane) | The substance whose redox properties are being investigated. mdpi.com |
| Voltammogram | Plot of current vs. applied potential | Reveals the oxidation and reduction potentials of the analyte. researchgate.net |
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Catalytic Reactions and Substrates
The phosphine (B1218219) moiety of 6-(diphenylphosphanyl)hexanoic acid makes it a prime candidate for a wide array of homogeneous catalytic reactions. While its direct applications are emerging, its potential can be inferred from the behavior of structurally similar phosphine ligands. Research is focused on leveraging the properties of such ligands in novel transformations.
Key areas of exploration include:
Bifunctional Catalysis: The presence of both a Lewis basic phosphine and a Brønsted acidic carboxylic acid opens avenues for cooperative catalysis. The carboxylic acid group could act as a proton shuttle, activate substrates, or influence the stereochemistry of a reaction occurring at the metal center coordinated to the phosphine.
Supported Catalysis: The carboxylate group provides a robust anchor for immobilizing metal complexes onto solid supports like metal oxides, silica (B1680970), or polymers. This heterogenization of homogeneous catalysts facilitates catalyst separation and recycling, a key goal in sustainable chemistry. For instance, related phosphine-carboxylic acid ligands like 4-(diphenylphosphino)phenylacetic acid have been used to construct multifunctional framework materials for synergistic catalysis. uchicago.edu
Micellar Catalysis: In aqueous media, the amphiphilic nature that can be imparted by the hexanoic acid chain allows for the formation of micelles. These nanoreactors can create a hydrophobic pocket for organic substrates, enhancing reaction rates and selectivity in water. This approach has been successful with other functionalized phosphine ligands in reactions like Suzuki-Miyaura couplings. beilstein-journals.org
Novel Substrate Activation: The flexible hexyl spacer allows the phosphine-coordinated metal center and the terminal carboxylate to access a wide range of conformations. This flexibility could be crucial for activating challenging substrates that require simultaneous interaction with both a metal center and an acidic/anchoring group. Research into nickel-catalyzed allylic substitutions has shown that the length of the carbon chain in bisphosphine ligands plays a critical role in the efficiency and selectivity of the transformation. nih.gov
Development of Advanced Ligand Architectures Based on this compound
The foundational structure of this compound serves as a scaffold for creating more complex and tailored ligand architectures. The ability to chemically modify both the phosphine and the carboxylic acid ends allows for the rational design of ligands with precisely tuned steric and electronic properties.
Future developments in this area include:
P-Chiral Derivatives: Chemoenzymatic methods can be employed to create P-chiral phosphine oxides from prochiral precursors, which can then be reduced to enantiomerically pure phosphines. liverpool.ac.uk Applying this strategy to this compound could yield a new class of chiral ligands for asymmetric catalysis, where the chirality is centered directly on the phosphorus atom.
Multi-ligand Systems: The carboxylic acid can be used as a handle to connect the phosphine to other ligand types, such as N-heterocyclic carbenes (NHCs), cyclopentadienyl (B1206354) groups, or other phosphines, creating novel chelating systems. A thesis has reported the synthesis of a derivative, Ph2PCH2CH2P(Ph)(CH2CH2CH2CH2CH2CO2H), which incorporates a second, different phosphine group, demonstrating the feasibility of creating advanced polydentate ligands from this scaffold. bris.ac.uk
Surface Functionalization of Nanomaterials: The carboxylate group is an excellent anchor for grafting the ligand onto the surface of nanoparticles (e.g., gold, silver, metal oxides). This creates a functionalized surface where the phosphine can coordinate to metal ions, effectively creating a hybrid catalyst that combines the properties of the nanoparticle with the catalytic activity of a molecular complex. The use of 6-mercaptohexanoic acid to functionalize nanoclusters for electrocatalysis highlights the utility of the C6 alkyl chain for creating stable, functionalized surfaces. rsc.org
Integration with Supramolecular Chemistry for Self-Assembled Systems
Supramolecular chemistry, which relies on non-covalent interactions to build large, ordered structures, is a significant frontier for this compound. mdpi.com The ligand's distinct functionalities allow it to participate in multiple types of non-covalent interactions simultaneously.
Coordination-Driven Self-Assembly: The phosphine group can coordinate to metal ions, forming strong, directional bonds that drive the assembly of discrete metallacycles or metallacages. frontiersin.orgnih.gov The terminal carboxylic acid groups can then decorate the exterior of these structures, imparting solubility or providing sites for further functionalization.
Hydrogen-Bonding Networks: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form dimers with other acid groups or interact with other complementary functional groups, leading to the formation of extended one-, two-, or three-dimensional networks.
Synergistic Assembly: The combination of metal-phosphine coordination and intermolecular hydrogen bonding can lead to complex, hierarchical structures. For example, a structurally related ligand, 1,6-bis(diphenylphosphino)hexane (B35114) (dpph), has been used to construct chiral silver nanoclusters where the phosphine ligands are integral to the cluster's framework. researchgate.net The introduction of a carboxylate, as in this compound, could add another layer of control, directing how these nanoclusters pack in the solid state through hydrogen bonding. researchgate.net These self-assembled systems could find applications in host-guest chemistry, sensing, and the development of switchable catalysts. mdpi.com
Applications in Bio-inspired Catalysis and Chemoenzymatic Transformations
The interface between synthetic chemistry and biology offers exciting prospects for this compound. Its structure is well-suited for creating hybrid catalytic systems that mimic the function of natural enzymes or work in concert with them.
Artificial Metalloenzymes: The carboxylic acid provides a handle to attach the phosphine ligand covalently or non-covalently to a biomolecular scaffold, such as a protein or a DNA strand. researchgate.net The resulting artificial metalloenzyme combines the substrate recognition and chiral environment of the biomolecule with the unique catalytic activity of the phosphine-metal complex. This approach aims to create catalysts with enzyme-like selectivity for reactions not found in nature. researchgate.netnih.gov
Chemoenzymatic Cascades: this compound-based catalysts can be used in tandem with enzymes in one-pot cascade reactions. nih.gov For example, an enzyme could perform a highly selective initial transformation on a substrate, whose product is then channeled directly to the metal catalyst for a subsequent reaction, such as a cross-coupling or hydrogenation. The compatibility of the catalyst with aqueous media, facilitated by the carboxylic acid, is crucial for such integrated processes. The esterification of hexanoic acid catalyzed by enzymes like Candida antarctica lipase (B570770) B (CalB) in nanoreactors demonstrates the feasibility of combining enzymatic steps with chemical systems. beilstein-journals.org
Mimicking Enzyme Active Sites: The combination of a metal-binding site (phosphine) and a proton-donating/hydrogen-bonding group (carboxylic acid) within a flexible linker can be used to mimic the synergistic interactions found in the active sites of many enzymes. mdpi.com This could lead to catalysts with enhanced activity and selectivity by providing a "second coordination sphere" that helps to bind and orient the substrate.
Methodological Advancements in Computational Studies for Complex Systems
As the systems incorporating this compound become more complex, computational chemistry is an indispensable tool for understanding their structure, reactivity, and mechanism.
Modeling Catalytic Cycles: Density Functional Theory (DFT) is used to map the entire energy landscape of a catalytic reaction. This allows researchers to identify rate-determining steps, characterize transition states, and understand the role of the ligand in promoting a specific pathway. Such studies can predict how modifications to the ligand structure would impact catalytic performance.
Simulating Supramolecular Assembly: Molecular dynamics (MD) and Monte Carlo simulations can model the self-assembly process of large supramolecular structures. nih.gov These methods can predict the most stable arrangements of molecules, elucidate the role of solvent, and provide insight into the dynamics of the assembly process. This is particularly important for understanding the formation of complex networks held together by a combination of coordination bonds and weaker non-covalent interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM): For bio-inspired systems, such as an artificial metalloenzyme, QM/MM methods are essential. The catalytically active core (the metal complex) is treated with high-level quantum mechanics, while the surrounding biomolecule and solvent are treated with more efficient molecular mechanics force fields. This hybrid approach allows for the accurate modeling of reactions within the complex and sterically demanding environment of an enzyme pocket. Computational studies on nickel complexes with phosphine ligands have already been used to analyze non-covalent interactions and bonding, providing a framework for studying systems with this compound. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(diphenylphosphanyl)hexanoic acid, and how can reaction conditions be controlled to improve purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting diphenylphosphine with a hexanoic acid derivative (e.g., 6-bromohexanoic acid) in anhydrous tetrahydrofuran (THF) under inert atmosphere at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates with / NMR ensures reproducibility .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm structure and phosphine coordination.
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., P–C stretching at ~500 cm).
- High-Performance Liquid Chromatography (HPLC) : For purity assessment using reverse-phase C18 columns and UV detection.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight confirmation .
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC and track phosphine oxidation using NMR. Store the compound under nitrogen at –20°C in amber vials to minimize oxidation .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data when this compound is used as a ligand in transition metal complexes?
- Methodological Answer : Discrepancies in NMR or X-ray crystallography data may arise from dynamic equilibria (e.g., ligand lability). Use variable-temperature NMR to probe exchange processes. Compare computational models (DFT) with experimental data to validate coordination geometries. Cross-validate with alternative techniques like Extended X-ray Absorption Fine Structure (EXAFS) .
Q. How can the catalytic efficiency of metal complexes incorporating this compound be systematically evaluated?
- Methodological Answer : Design kinetic studies using model reactions (e.g., Suzuki-Miyaura coupling). Measure turnover frequency (TOF) and turnover number (TON) under controlled conditions (temperature, solvent, substrate ratio). Use in situ NMR to monitor ligand-metal interactions and identify deactivation pathways (e.g., phosphine oxidation) .
Q. What computational methods are suitable for predicting the reactivity of this compound in asymmetric catalysis?
- Methodological Answer : Employ Density Functional Theory (DFT) to model transition states and calculate enantiomeric excess (ee). Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) for geometry optimization. Validate predictions with experimental ee values from chiral HPLC or polarimetry .
Q. How can researchers address environmental and toxicity concerns associated with this compound derivatives?
- Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) and biodegradability studies (OECD 301F). Analyze degradation products via LC-MS/MS and compare with known toxicophores (e.g., persistent phosphine oxides). Use predictive tools like QSAR models to prioritize safer derivatives .
Q. What experimental approaches optimize the synthesis of this compound derivatives for targeted applications (e.g., drug delivery or materials science)?
- Methodological Answer : Use combinatorial chemistry to screen substituents on the phenyl or hexanoic acid moieties. Evaluate solubility (logP via shake-flask method) and stability (pH-dependent hydrolysis studies). For materials science, assess self-assembly behavior using dynamic light scattering (DLS) or atomic force microscopy (AFM) .
Methodological Notes
- Data Analysis : For contradictory results, apply multivariate statistical tools (e.g., PCA) to identify confounding variables .
- Safety Protocols : Follow guidelines in Material Safety Data Sheets (MSDS) for handling phosphine-containing compounds, including use of gloveboxes and scrubbers for volatile byproducts .
- Ethical Compliance : Adhere to REACH regulations for chemical safety assessment and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
